molecular formula C18H10Cl2Na2O8S4 B1593774 [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt CAS No. 3875-72-7

[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt

Cat. No.: B1593774
CAS No.: 3875-72-7
M. Wt: 599.4 g/mol
InChI Key: QXZGOSYDLJGDML-UHFFFAOYSA-L
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Description

This compound (CAS: 3875-72-7), commonly known as Solubilized Vat Red 1, is a disodium salt derivative of a bibenzo[b]thiophene core. Its structure features 3,3'-diol groups, 6,6'-dichloro, and 4,4'-dimethyl substituents, with bis(hydrogen sulfate) groups enhancing water solubility. It is primarily used as a textile dye for cotton, silk, and polyester due to its vivid blue-red aqueous solution and stability under acidic conditions (turning green in concentrated H₂SO₄) . Synthetically, it is produced via reduction of a precursor using pyridine and iron powder, followed by chlorosulfonic acid esterification and sodium carbonate neutralization .

Properties

IUPAC Name

disodium;[6-chloro-2-(6-chloro-4-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4-methyl-1-benzothiophen-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(7)15(27-31(21,22)23)17(29-11)18-16(28-32(24,25)26)14-8(2)4-10(20)6-12(14)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGOSYDLJGDML-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=C(S2)C3=C(C4=C(S3)C=C(C=C4C)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2Na2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063217
Record name [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt
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Molecular Weight

599.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3875-72-7
Record name C.I. 73361
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, 3,3'-bis(hydrogen sulfate), sodium salt (1:2)
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Record name [2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6,6'-dichloro-4,4'-dimethyl[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulphate
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Biological Activity

[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt is a complex organic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C18H10Cl2Na2O8S4
  • Molecular Weight : 532.36 g/mol
  • CAS Number : 3875-72-7

Biological Activity Overview

Research indicates that compounds related to bibenzo[b]thiophene structures exhibit various biological activities including:

  • Anticancer Effects : Studies have shown that derivatives of thiophene structures can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

Anticancer Activity

A significant body of research highlights the anticancer potential of bibenzo[b]thiophene derivatives. For instance:

  • Inhibition of Tubulin Polymerization : A study demonstrated that certain thiophene derivatives inhibited tubulin polymerization, which is crucial for cancer cell division. The structure-activity relationship showed that modifications at specific positions significantly enhanced activity against cancer cell lines such as HeLa and MCF-7 .
  • Selectivity Against Cancer Cells : Compounds were found to selectively target cancer cells without inducing significant cytotoxicity in normal human lymphocytes. This selectivity is vital for reducing side effects in cancer treatments .

Case Study

A particular derivative (Compound 4i) was tested on a syngeneic hepatocellular carcinoma model in Balb/c mice. The results indicated a significant reduction in tumor growth compared to controls, suggesting strong in vivo efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : Research indicates that certain bibenzo[b]thiophene derivatives exhibit antifungal activity against pathogens like Aspergillus niger and Botrytis cinerea. The effectiveness varies with structural modifications; for example, the introduction of methyl groups at specific positions can enhance antifungal potency .

Structure-Activity Relationship

The biological activity of [2,2'-Bibenzo[b]thiophene]-3,3'-diol and its derivatives is heavily influenced by their structural characteristics:

ModificationBiological ActivityIC50 (μM)
Methyl at C-6High antiproliferative activity0.31 - 11
Methyl at C-5Moderate activity1.9 - 8.5
Methyl at C-4 or C-7Low activity>8.2

This table summarizes the impact of methyl group positioning on the biological efficacy of related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Bibenzo[b]thiophene Family

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Yield/Challenges
Target Compound 6,6'-Cl; 4,4'-CH₃; 3,3'-diyl bis(SO₃Na) Water-soluble dye (textiles); λmax in visible range Complex synthesis (multiple steps)
2,2′-Bis(aryl)-3,3′-bibenzo[b]thiophenes (2e–g) Aryl groups at 2,2′ positions High yields (e.g., 99% for 2a–c); used in organic electronics Optimized via DDQ/H+ coupling
2,2′-Bis(2-thienyl)-3,3′-bibenzo[b]thiophene (2h) Thienyl substituents at 2,2′ Low yield (14%) due to oligomerization Limited by competing reactive sites
3,3′-Si-1,10-bibenzo[c]thiophene Silyl groups at 3,3′ positions λmax = 406 nm (CH₂Cl₂); used in optoelectronics Requires air-sensitive intermediates
  • Key Observations: Substituent Effects: Chloro and methyl groups in the target compound enhance stability and hydrophobicity, while sulfates improve solubility. Aryl-substituted analogs (e.g., 2e–g) prioritize electronic tunability for optoelectronics . Synthesis Complexity: The target compound’s sulfation and halogenation steps increase synthetic difficulty compared to non-sulfonated bibenzo[b]thiophenes . Optical Properties: Positional isomerism (e.g., 3,3′ vs. 4,4′ substitution) significantly shifts absorption maxima, as seen in bibenzo[c]thiophenes .

Functional Analogues in Dye Chemistry

  • Disodium 4,4′-bis(2-sulfostyryl)biphenyl (CAS: F7992ZTU7Z):
    • Features sulfonated styryl groups for water solubility.
    • Comparable to the target compound in textile applications but lacks the bibenzo[b]thiophene core .
  • Vat Red 1 (non-sulfonated) (CAS: 6371-27-3): Shares the dichloro-dimethyl bibenzo[b]thiophene core but lacks sulfates, reducing solubility .

Sulfur-Containing Bis-Heterocycles

  • Thieno[2,3-b]thiophene-based bis-thiazoles (e.g., compounds 2a–c ): Exhibit nitrogen/sulfur heteroatoms but lack sulfates, limiting aqueous solubility. Used in materials science rather than dyes.

Research Findings and Data Tables

Table 1: Optical and Electronic Properties

Compound λmax (nm) εmax (M⁻¹cm⁻¹) Fluorescence λmax (nm) Application
Target Compound (Vat Red 1, Solubilized) ~500–600* Not reported Not reported Textile dyeing
1,10-Si-4,40-BBT (bibenzo[c]thiophene) 366 14,400 420 Optoelectronic materials
PHDT-Si (fused bibenzo[c]thiophene) 598 80,900 613 High-efficiency emitters

*Estimated based on dye’s visible color profile.

Table 2: Environmental and Regulatory Profiles

Compound Regulatory Status (CEPA) Environmental Concerns
Target Compound No significant risk Low persistence
2,2′,6,6′-Tetrabromo-4,4′-isopropylidenediphenol Restricted under REACH Bioaccumulative potential

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt
Reactant of Route 2
Reactant of Route 2
[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt

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